molecular formula C3H6O B3334404 Acetone-18O CAS No. 7217-26-7

Acetone-18O

Cat. No.: B3334404
CAS No.: 7217-26-7
M. Wt: 60.08 g/mol
InChI Key: CSCPPACGZOOCGX-DOMIDYPGSA-N
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Description

Acetone-18O (C₃H₆¹⁸O) is an oxygen-18 isotopologue of acetone, where the natural oxygen atom in the carbonyl group (C=O) is replaced with the stable isotope oxygen-16. This labeled compound is primarily utilized in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) as a solvent or reference material to study molecular structures, dynamics, and isotopic tracing in biomolecules such as proteins and amino acids . Its isotopic labeling enables precise tracking of oxygen-containing functional groups in chemical and biochemical reactions, making it indispensable in advanced analytical workflows.

This compound retains the general physicochemical properties of natural acetone (e.g., high volatility, miscibility with water and organic solvents) but exhibits distinct spectroscopic characteristics due to the isotopic mass difference. For example, the ¹⁸O substitution alters vibrational modes in infrared (IR) spectroscopy and chemical shifts in NMR, enhancing resolution in spectral analyses .

Properties

IUPAC Name

propan-2-(18O)one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i4+2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCPPACGZOOCGX-DOMIDYPGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=[18O])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469780
Record name Acetone-18O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

60.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7217-26-7
Record name Acetone-18O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7217-26-7
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Preparation Methods

Synthetic Routes and Reaction Conditions: Acetone-18O can be synthesized through the exchange of the oxygen atom in acetone with the oxygen-18 isotope. One common method involves the reaction of acetone with water enriched with oxygen-18 under acidic or basic conditions. The reaction is typically carried out at elevated temperatures to facilitate the exchange process.

Industrial Production Methods: Industrial production of this compound involves the use of highly enriched oxygen-18 water and acetone in a controlled environment. The process requires specialized equipment to handle the isotopic materials and ensure the purity of the final product. The reaction conditions are optimized to achieve a high yield of this compound with minimal contamination from other isotopic species.

Chemical Reactions Analysis

Types of Reactions: Acetone-18O undergoes various chemical reactions similar to those of regular acetone, including:

    Oxidation: this compound can be oxidized to produce acetic acid-18O using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield isopropanol-18O using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the oxygen-18 atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles, such as halides or amines, under acidic or basic conditions.

Major Products Formed:

    Oxidation: Acetic acid-18O

    Reduction: Isopropanol-18O

    Substitution: Various substituted acetone derivatives depending on the nucleophile used.

Scientific Research Applications

Acetone-18O has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved in chemical reactions.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of acetone in biological systems.

    Medicine: Utilized in diagnostic imaging techniques, such as positron emission tomography (PET), to study metabolic processes and disease states.

    Industry: Applied in the development of new materials and processes, particularly in the field of isotopic labeling and tracing.

Mechanism of Action

The mechanism of action of Acetone-18O involves its incorporation into chemical and biochemical processes where the oxygen-18 isotope acts as a tracer. The presence of the oxygen-18 isotope allows researchers to track the movement and transformation of acetone through various pathways. This is particularly useful in studying reaction mechanisms, metabolic processes, and the fate of acetone in different environments.

Comparison with Similar Compounds

Acetone-d6 (Deuterated Acetone)

Acetone-d6 (C₃D₆O) replaces all six hydrogen atoms in acetone with deuterium. While both Acetone-18O and Acetone-d6 are isotopologues, their applications diverge:

Property This compound Acetone-d6
Isotopic Substitution ¹⁸O in carbonyl group Deuterium (²H) in methyl groups
Primary Application Oxygen tracing in NMR/MS Solvent for ¹H NMR suppression
Molecular Weight 60.06 g/mol 64.12 g/mol
Key Advantage Tracks oxygen-containing bonds Eliminates proton interference

Acetone-d6 is favored in proton NMR due to its ability to suppress solvent peaks, whereas this compound is critical for studying oxygen-dependent reaction mechanisms, such as phosphorylation or esterification .

Acetone-13C (Carbon-13 Labeled Acetone)

Acetone-13C (¹³CH₃COCH₃) incorporates carbon-13 isotopes, typically at specific positions (e.g., carbonyl or methyl carbons). Unlike this compound, which focuses on oxygen dynamics, Acetone-13C is used to trace carbon pathways in metabolic studies or organic synthesis.

Property This compound Acetone-13C
Isotopic Substitution ¹⁸O ¹³C
Analytical Technique NMR, MS NMR, Isotope Ratio MS
Research Focus Oxygen metabolism Carbon flux analysis

Comparison with Functionally Similar Compounds

Methanol-18O

Methanol-18O (CH₃¹⁸OH) is another oxygen-18 labeled solvent. Both compounds serve as isotopic tracers but differ in reactivity and application scope:

Property This compound Methanol-18O
Functional Group Ketone Alcohol
Application Protein dynamics in NMR Metabolic studies, ester synthesis
Boiling Point 56°C 65°C
Chemical Stability Stable under inert conditions Prone to oxidation

Methanol-18O is more reactive in acid-catalyzed reactions (e.g., esterification), whereas this compound’s inertness makes it suitable for non-denaturing biomolecular studies .

Phenol-18O

Phenol-18O (C₆H₅¹⁸OH) is used to study oxygen-dependent enzymatic processes, such as tyrosine phosphorylation. Unlike this compound, phenol derivatives are less volatile and more toxic, limiting their use as solvents.

Property This compound Phenol-18O
Toxicity Low High
Volatility High Low
Research Use Solvent for biomolecules Substrate in enzymatic assays

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetone-18O
Reactant of Route 2
Acetone-18O

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